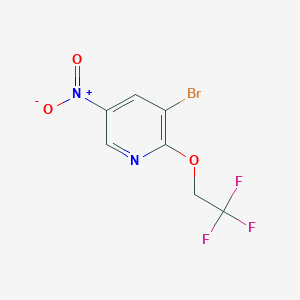

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine

Overview

Description

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound belonging to the pyridine family It is characterized by the presence of bromine, nitro, and trifluoroethoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 3-bromo-5-nitropyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, at low temperatures to control the reactivity of the reagents. The mixture is then stirred at room temperature to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The compound can be further oxidized under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Catalytic hydrogenation or the use of reducing agents such as tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as 3-substituted pyridines.

Reduction: 3-Bromo-5-amino-2-(2,2,2-trifluoroethoxy)pyridine.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Pharmaceutical Development

Due to its unique structure, 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is being investigated as a lead compound in drug development. Its potential biological activities include:

- Antimicrobial Properties : Similar compounds have shown significant antibacterial effects against various strains, including MRSA. The nitro group may undergo reduction to form reactive intermediates that interact with bacterial DNA.

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit specific cancer cell lines, making it a candidate for further investigation in oncology.

Coordination Chemistry

The compound's ability to interact with metal ions opens avenues for applications in coordination chemistry. This interaction could lead to the development of new catalysts or materials with enhanced properties.

Materials Science

The trifluoroethoxy group enhances the compound's lipophilicity and thermal stability, making it suitable for applications in developing advanced materials resistant to chemical degradation .

Antimicrobial Activity

A study examining the antimicrobial properties of nitropyridine derivatives found that compounds similar to this compound exhibited significant activity against pathogenic bacteria. The mechanism likely involves disruption of bacterial cellular processes through reactive intermediates formed from the nitro group .

Drug Development

Research into related compounds has highlighted their effectiveness as precursors in synthesizing pharmaceuticals targeting specific enzymes or receptors. The unique electronic properties imparted by the trifluoroethoxy group may enhance binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoroethoxy groups can engage in various substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-2-fluoro-5-nitropyridine

- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

- 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine

Uniqueness

The presence of both nitro and trifluoroethoxy groups makes it particularly valuable in the synthesis of complex molecules with specific properties .

Biological Activity

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative characterized by its unique molecular structure, which includes a bromine atom, a nitro group, and a trifluoroethoxy substituent. This compound has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

- Molecular Formula : C7H4BrF3N2O3

- Molecular Weight : 301.018 g/mol

- CAS Number : 1051372-09-8

- Purity : ≥ 98% .

Synthesis Methods

Several synthetic routes have been reported for producing this compound. Common methods include:

- Bromination : Introduction of the bromine atom into the pyridine ring.

- Nitration : Addition of the nitro group at the 5-position using a mixture of concentrated nitric and sulfuric acids.

- Trifluoroethoxylation : Incorporation of the trifluoroethoxy group via etherification reactions .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with increased potency against pathogens due to its ability to interfere with cellular processes.

Anticancer Potential

Research indicates that compounds with similar structural features have shown promise in anticancer assays. For instance, studies on related trifluoromethylated compounds have demonstrated enhanced potency against specific cancer cell lines, suggesting that this compound may also possess significant anticancer properties .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Bromo-5-nitro-2-(trifluoroethoxy)pyridine | 32 | Staphylococcus aureus |

| 3-Bromo-5-nitro-2-(trifluoroethoxy)pyridine | 64 | Escherichia coli |

Anticancer Activity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Begin with a pyridine scaffold. Introduce the nitro group via nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Brominate the intermediate using Br₂ with FeBr₃ as a catalyst. Attach the trifluoroethoxy group via nucleophilic substitution (e.g., KOH, 2,2,2-trifluoroethyl bromide in DMF at 80°C). Optimize yields by adjusting reaction time, solvent polarity (THF vs. DMF), and catalyst loading (e.g., CuI for SNAr reactions). Monitor progress via TLC and HPLC. Purity via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and electronic environments. For example, the trifluoroethoxy group shows distinct ¹⁹F signals at ~-70 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm). IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) stretches. Purity ≥98% is achievable via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm). Elemental analysis ensures stoichiometric C/H/N ratios .

Advanced Research Questions

Q. How does the bromo substituent in this compound influence its reactivity in cross-coupling reactions, and what catalytic systems are most effective?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ (2 mol%) in toluene/EtOH (3:1) with K₂CO₃ at 80°C for 12 hours. Electron-withdrawing groups (nitro, trifluoroethoxy) activate the bromide toward oxidative addition, reducing required catalyst loading. For cost-sensitive applications, NiCl₂(dppe) (5 mol%) with Zn dust in DMF enables efficient coupling. Compare yields and regioselectivity using GC-MS or LC-MS .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets, and how can these models be validated experimentally?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding to enzymes like CYP1B1. Parameterize the compound using DFT (B3LYP/6-311++G**) to calculate electrostatic potentials and frontier molecular orbitals. Validate models via in vitro EROD assays measuring CYP1B1 inhibition (IC₅₀). Correlate computed binding energies (ΔG) with experimental IC₅₀ values. For example, derivatives with ΔG ≤ -8 kcal/mol typically show IC₅₀ < 1 µM .

Q. How can researchers address stability issues of this compound under varying pH and temperature conditions during biological assays?

- Methodological Answer : Conduct accelerated stability studies: Incubate the compound in PBS (pH 7.4, 5.0, 9.0) at 25°C and 37°C for 24–72 hours. Analyze degradation via HPLC-MS. Nitro groups are prone to reduction at acidic pH; stabilize with antioxidants (e.g., 0.1% ascorbic acid). For long-term storage, lyophilize in amber vials under argon at -20°C. In cell-based assays, use fresh DMSO stock solutions diluted in culture medium (<0.1% DMSO) .

Q. What strategies can be employed to modify the scaffold of this compound to enhance its bioavailability while retaining bioactivity?

- Methodological Answer : Introduce PEGylated side chains at the 5-nitro position to improve solubility. Synthesize prodrugs (e.g., esterification of hydroxyl groups) for enhanced membrane permeability. Measure logP via shake-flask (octanol/water) and assess permeability using Caco-2 monolayers. Retain the bromo group for target binding (e.g., kinase inhibition) while modifying the trifluoroethoxy moiety with bioisosteres (e.g., trifluoromethyl oxetane) .

Properties

IUPAC Name |

3-bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-5-1-4(13(14)15)2-12-6(5)16-3-7(9,10)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXYCFFXBJGPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696028 | |

| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051372-09-8 | |

| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.